

Benchmarking 4-Thiomorpholinepropanoic Acid: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Thiomorpholinepropanoic acid

CAS No.: 28921-64-4

Cat. No.: B1359087

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Introduction: Unveiling the Potential of a Novel Scaffold

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. This guide focuses on **4-Thiomorpholinepropanoic acid**, a compound of interest due to its unique structural features. While its biological activity is not yet extensively characterized, its architecture, featuring a thiomorpholine ring and a propanoic acid side chain, presents a compelling starting point for investigation as an enzyme inhibitor.

A critical class of enzymes in cellular signaling is the Prolyl Hydroxylase Domain (PHD) family of enzymes. These Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases are central regulators of the hypoxia-inducible factor (HIF) pathway.^{[1][2]} By hydroxylating specific proline residues on HIF- α subunits, PHDs mark them for proteasomal degradation in the presence of oxygen.^{[1][3]} Inhibition of PHDs stabilizes HIF- α , leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism has been successfully targeted for the treatment of anemia associated with chronic kidney disease.^{[3][4]}

Many potent PHD inhibitors are structural mimics of the natural co-substrate, 2-oxoglutarate, possessing a characteristic metal-chelating moiety and a side chain that occupies the 2OG binding pocket.[1][5][6] We hypothesize that **4-Thiomorpholinepropanoic acid**, with its carboxylic acid group and heteroatoms within the thiomorpholine ring, may act as a novel inhibitor of PHD enzymes by interacting with the active site iron and surrounding residues.

This guide provides a comprehensive framework for benchmarking **4-Thiomorpholinepropanoic acid** against well-established PHD inhibitors, offering a roadmap for researchers to elucidate its potential therapeutic value.

Selection of Known Inhibitors for Benchmarking

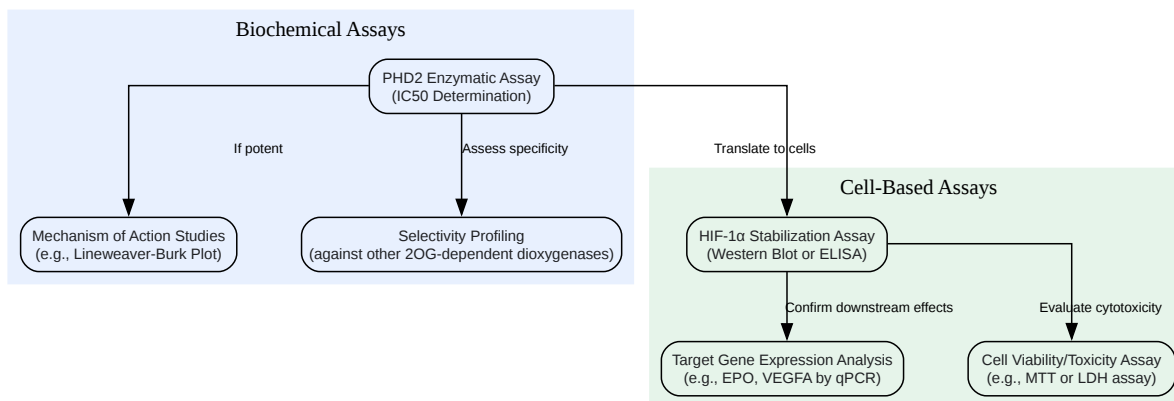
To provide a robust comparison, we have selected two well-characterized PHD inhibitors, both of which have distinct chemical scaffolds and have been extensively studied:

- Roxadustat (FG-4592): A potent, orally available PHD inhibitor that has received regulatory approval in several countries for the treatment of anemia of chronic kidney disease.[3][7] It is a pan-inhibitor of PHD isoforms.[2]
- Vadadustat (AKB-6548): Another orally active PHD inhibitor that has undergone extensive clinical investigation.[3][7]

These compounds represent the current state-of-the-art in PHD inhibition and serve as ideal benchmarks for evaluating the potency, selectivity, and cellular activity of **4-Thiomorpholinepropanoic acid**.

Comparative Experimental Workflows

A multi-tiered approach is essential for a thorough comparison. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a physiological context, and selectivity profiling to understand off-target effects.



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Caption: A streamlined workflow for the comprehensive evaluation of **4-Thiomorpholinepropanoic acid**'s inhibitory potential.

Detailed Experimental Protocols

Part 1: Biochemical Evaluation

1.1. Recombinant Human PHD2 Expression and Purification

- Rationale: A highly pure and active preparation of the target enzyme is crucial for accurate IC50 determination and kinetic studies. PHD2 is the primary isoform responsible for HIF-1 α degradation in most cells.
- Protocol:
 - Clone the catalytic domain (e.g., residues 181-426) of human PHD2 into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).
 - Transform the construct into E. coli BL21(DE3) cells.

- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.
- Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP).
- Lyse the cells by sonication and clarify the lysate by centrifugation.
- Purify the His-tagged PHD2 using a Ni-NTA affinity column, eluting with a gradient of imidazole.
- Further purify the protein by size-exclusion chromatography to ensure homogeneity.
- Assess purity by SDS-PAGE and determine protein concentration using a Bradford assay.

1.2. PHD2 Inhibition Assay (IC50 Determination)

- Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2. The IC50 value is a standard measure of inhibitor potency.
- Protocol:
 - Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 μM FeSO₄, 2 mM ascorbate, 100 μM 2-oxoglutarate, and 50 μM of a HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
 - Add varying concentrations of **4-Thiomorpholinepropanoic acid**, Roxadustat, or Vadadustat (typically from 1 nM to 100 μM) to the reaction mixture.
 - Initiate the reaction by adding purified recombinant PHD2 (e.g., 50 nM).
 - Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
 - Stop the reaction and measure the amount of hydroxylated peptide product. This can be done using various methods, such as a coupled enzyme assay that measures the

production of succinate, or by using an antibody that specifically recognizes the hydroxylated proline residue in an ELISA or AlphaLISA format.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cell-Based Evaluation

2.1. HIF-1 α Stabilization Assay

- Rationale: This assay determines if the compound can inhibit PHD activity within a cellular environment, leading to the stabilization and accumulation of the HIF-1 α protein.
- Protocol:
 - Culture a suitable cell line (e.g., HEK293T or HeLa cells) in DMEM supplemented with 10% FBS.
 - Seed the cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **4-Thiomorpholinepropanoic acid**, Roxadustat, or Vadadustat for a specified time (e.g., 4-6 hours). Include a positive control (e.g., treatment with a hypoxia-mimetic agent like CoCl₂ or deferoxamine) and a vehicle control (e.g., DMSO).
 - Harvest the cells and prepare whole-cell lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for HIF-1 α . Use an antibody against a housekeeping protein (e.g., β -actin or GAPDH) as a loading control.
 - Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities to determine the fold-increase in HIF-1 α levels relative to the vehicle control.

Data Presentation and Comparative Analysis

The following tables provide a template for summarizing the experimental data.

Table 1: Biochemical Potency against PHD2

Compound	IC50 (nM)	Mechanism of Action
4-Thiomorpholinepropanoic acid	TBD	TBD
Roxadustat	Reported Value (e.g., ~50 nM)	Competitive with 2-oxoglutarate
Vadadustat	Reported Value (e.g., ~100 nM)	Competitive with 2-oxoglutarate

TBD: To be determined through experimentation.

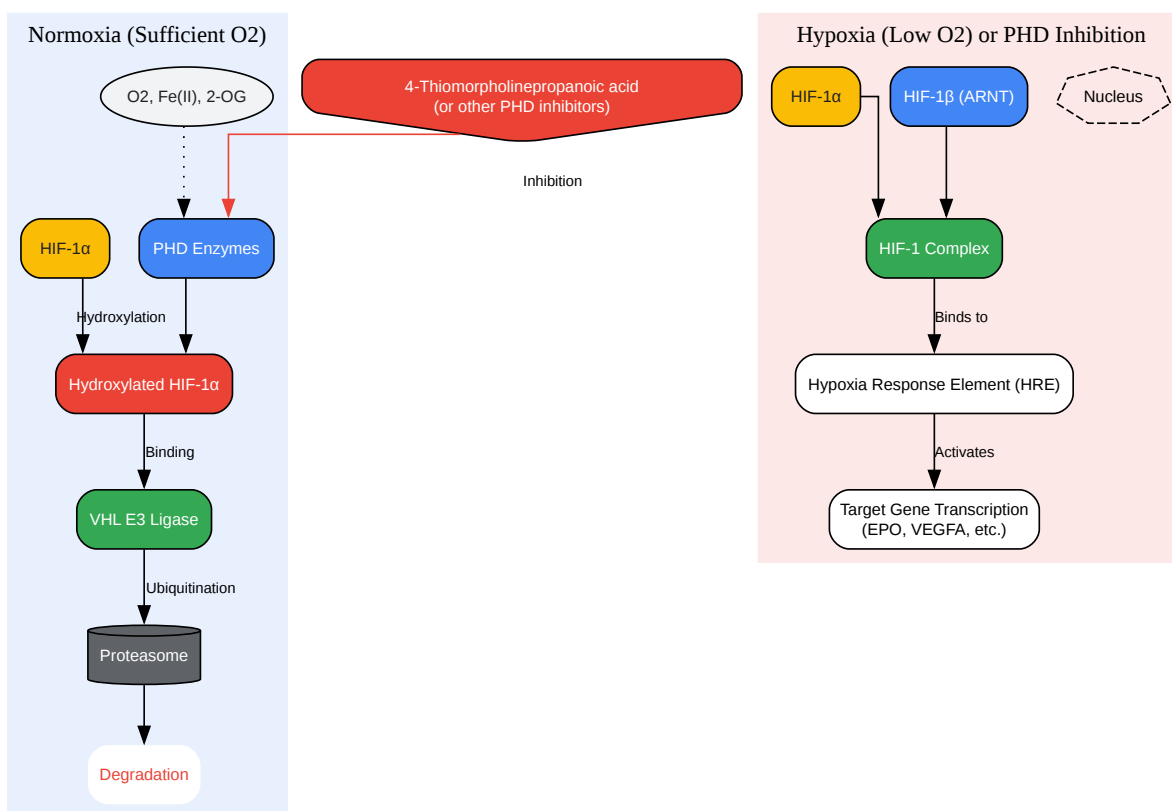
Table 2: Cellular Activity and Toxicity

Compound	HIF-1 α Stabilization (EC50, μ M)	Target Gene Upregulation (Fold Change)	Cytotoxicity (CC50, μ M)
4-Thiomorpholinepropanoic acid	TBD	TBD	TBD
Roxadustat	Reported Value (e.g., ~2 μ M)	e.g., EPO: ~10-fold, VEGFA: ~5-fold	>100 μ M
Vadadustat	Reported Value (e.g., ~5 μ M)	e.g., EPO: ~8-fold, VEGFA: ~4-fold	>100 μ M

TBD: To be determined through experimentation.

Signaling Pathway and Rationale

The HIF pathway is a cornerstone of cellular adaptation to low oxygen. Understanding this pathway is crucial for interpreting the effects of PHD inhibitors.



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Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark **4-Thiomorpholinepropanoic acid** against known PHD inhibitors. By following these experimental protocols, researchers can determine its potency, cellular efficacy, and potential as a novel therapeutic agent. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of 2OG-dependent dioxygenases, pharmacokinetic studies, and in vivo efficacy models. The exploration of novel chemical entities like **4-Thiomorpholinepropanoic acid** is essential for advancing our understanding of the HIF pathway and developing innovative treatments for a range of ischemic and anemic disorders.

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